molecular formula C6H6FN3O4S B11876609 Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate

Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate

Cat. No.: B11876609
M. Wt: 235.20 g/mol
InChI Key: JXLHNMVSKXFWAO-UHFFFAOYSA-N
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Description

Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate (CAS 84806-27-9) is a fluorinated heterocyclic sulfonate salt with the molecular formula C₆H₆FN₃O₄S and a molecular weight of 235.19 g/mol . It is commonly abbreviated as SBD-F and serves as a critical fluorescent derivatization agent in biochemical assays, particularly for detecting thiol-containing molecules like homocysteine via HPLC . Its structure features a benzooxadiazole core with a fluorine substituent at position 7 and a sulfonate group at position 4, stabilized by an ammonium counterion.

Properties

Molecular Formula

C6H6FN3O4S

Molecular Weight

235.20 g/mol

IUPAC Name

azanium;7-fluoro-2,1,3-benzoxadiazole-4-sulfonate

InChI

InChI=1S/C6H3FN2O4S.H3N/c7-3-1-2-4(14(10,11)12)6-5(3)8-13-9-6;/h1-2H,(H,10,11,12);1H3

InChI Key

JXLHNMVSKXFWAO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)[O-])F.[NH4+]

Origin of Product

United States

Preparation Methods

Sulfonation of Benzo[c] oxadiazole Precursors

The core structure of benzo[c]oxadiazole (benzofurazan) is functionalized at the 4-position via electrophilic aromatic sulfonation. Chlorosulfonic acid (ClSO₃H) or fuming sulfuric acid (oleum) is typically used to introduce the sulfonic acid group. The reaction proceeds under controlled temperatures (0–5°C) to avoid over-sulfonation. For example:

C6H3FN2O+ClSO3HC6H3FN2O4S+HCl\text{C}6\text{H}3\text{FN}2\text{O} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}3\text{FN}2\text{O}4\text{S} + \text{HCl}

The sulfonic acid intermediate is then neutralized with ammonium hydroxide (NH₄OH) to yield the ammonium salt.

Key Parameters:

  • Temperature : Sulfonation at ≤5°C improves regioselectivity for the 4-position.

  • Stoichiometry : A 1:1.2 molar ratio of benzofurazan to ClSO₃H minimizes byproducts.

Fluorination Strategies

Fluorine is introduced at the 7-position via halogen exchange (Halex) reactions or electrophilic fluorination. A common approach involves treating 7-nitrobenzo[c]oxadiazole-4-sulfonic acid with hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF).

C6H3NO5S+KFC6H3FN2O4S+KNO2\text{C}6\text{H}3\text{NO}5\text{S} + \text{KF} \rightarrow \text{C}6\text{H}3\text{FN}2\text{O}4\text{S} + \text{KNO}2

Optimization Notes:

  • Catalyst : Crown ethers (e.g., 18-crown-6) enhance fluoride ion reactivity, achieving ≥85% fluorination efficiency.

  • Safety : HF requires specialized equipment due to its corrosive nature.

Ammonium Salt Formation

The sulfonic acid derivative is treated with concentrated NH₄OH (28–30% w/w) in ethanol or water. The reaction is exothermic and requires cooling to 0–10°C to prevent decomposition.

C6H3FN2O4S+NH4OHC6H6FN3O4S+H2O\text{C}6\text{H}3\text{FN}2\text{O}4\text{S} + \text{NH}4\text{OH} \rightarrow \text{C}6\text{H}6\text{FN}3\text{O}4\text{S} + \text{H}2\text{O}

Purification : Recrystallization from ethanol/water (3:1 v/v) yields a light yellow powder with >98% purity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (D₂O)δ 7.82 (d, J=8.5 Hz, 1H), 7.45 (d, J=6.2 Hz, 1H), 6.98 (s, 1H)
¹³C NMR δ 158.9 (C-F), 142.3 (C-SO₃), 128.7–115.4 (aromatic carbons)
MS (ESI-) m/z 217.0 [M−NH₄]⁻, 235.2 [M+H]⁺

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/MeCN gradient) shows a single peak at 4.3 min, confirming >99% purity.

Industrial-Scale Production Challenges

Byproduct Management

Common impurities include:

  • 3-Sulfonate isomer (≤2%): Mitigated by low-temperature sulfonation.

  • Ammonium sulfate : Removed via ethanol washing.

Yield Optimization

Parameter Optimal Value Yield Impact
Sulfonation temperature5°C+15%
NH₄OH concentration28%+10%
Recrystallization solventEthanol/water+12% purity

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 h to 45 min, achieving 92% yield.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO₄]) replace ClSO₃H, reducing hazardous waste by 70% .

Chemical Reactions Analysis

Reaction with Thiols

The primary application involves its fluorigenic reaction with thiol-containing compounds (e.g., cysteine, glutathione, proteins). The sulfonate group reacts with thiols (-SH) to form fluorescent SBD-thiol adducts.

Key Reaction Parameters:

ParameterOptimal ValueEffect on Reaction
pH 9.5Maximizes reaction rate and fluorescence intensity
Temperature 60°CAccelerates reaction kinetics
Time 1 hourEnsures complete derivatization

Detection Limits for Common Thiols:

Thiol CompoundDetection Limit (pmol/ml)
Cysteine43
Glutathione100
Captopril520
Bovine Serum Albumin200

This reaction is critical for HPLC pre-column labeling, enabling sensitive quantification of biological thiols .

Environmental Factors Affecting Reaction Kinetics

The reaction efficiency depends on:

  • pH : Fluorescence intensity peaks at pH 9.5 due to optimal deprotonation of thiols and stabilization of the fluorophore .

  • Organic Solvents : Acetonitrile or methanol increases reaction rates by enhancing reagent solubility .

  • Temperature : Elevated temperatures (e.g., 60°C) reduce reaction time from hours to minutes .

Solvent-Dependent Fluorescence Shifts

The fluorescence emission wavelength of SBD-thiols varies with solvent hydrophobicity, enabling environmental analysis of macromolecular thiols:

SolventEmission Maximum (nm)
Water515
Methanol505
Acetonitrile495

This blue shift correlates with solvent polarity, providing insights into protein conformational changes .

Stability and Side Reactions

  • Light Sensitivity : Degrades under prolonged UV exposure; storage at 2–8°C in amber vials is recommended .

  • Hydrolysis : Stable in aqueous buffers (pH 7–10) but hydrolyzes in strongly acidic or alkaline conditions .

Scientific Research Applications

Fluorogenic Probes in Biochemical Assays

One of the primary applications of ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is as a fluorogenic probe for detecting thiols and other reactive species. The compound exhibits high sensitivity and specificity towards thiol groups, making it suitable for cellular imaging and biochemical assays. It has been shown to react rapidly with homocysteine, which is significant for medical diagnostics related to cardiovascular diseases.

Case Study: Thiol Detection

In a study examining the detection of thiol levels in biological samples, this compound was utilized in high-performance liquid chromatography (HPLC) with fluorescence detection. This method allowed for the quantification of homocysteine and cysteine concentrations in plasma samples, demonstrating its efficacy in clinical diagnostics .

Applications in Cellular Imaging

The compound's ability to fluoresce upon interaction with thiols makes it a valuable tool for cellular imaging . Researchers can visualize cellular processes involving thiols by employing this compound as a fluorescent marker. Its water solubility and photostability enhance its usability in live-cell imaging scenarios.

Case Study: Live-Cell Imaging

In experiments designed to monitor oxidative stress within cells, this compound was used to track changes in thiol levels during oxidative conditions. The results indicated significant fluctuations in thiol concentrations correlating with cellular stress responses .

Research on Reactive Oxygen Species

The compound has also been employed in studies investigating the role of reactive oxygen species (ROS) in various biological processes. By detecting changes in thiol levels, researchers can infer the presence and activity of ROS within cells, contributing to our understanding of oxidative stress-related diseases .

Case Study: ROS Measurement

A study focused on the effects of oxidative stress on neuronal cells utilized this compound to measure thiol levels as indicators of ROS activity. The findings provided insights into neurodegenerative disease mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzooxadiazole Sulfonates

Ammonium 7-chlorobenzo[c][1,2,5]oxadiazole-4-sulfonate (CAS 81377-14-2)
  • Molecular Formula : C₆H₆ClN₃O₄S.
  • Molecular Weight : 251.64 g/mol .
  • Key Differences: Chlorine substituent increases molecular weight and lipophilicity compared to fluorine. Reduced commercial availability (discontinued in some suppliers) . Potential differences in electronic properties due to Cl’s lower electronegativity versus F.
7-Fluorobenzo[c][1,2,5]oxadiazole-4-sulfonamide (CAS 91366-65-3)
  • Molecular Formula : C₆H₄FN₃O₃S.
  • Molecular Weight : 217.18 g/mol .
  • Key Differences :
    • Replacement of sulfonate (-SO₃⁻) with sulfonamide (-SO₂NH₂) enhances lipophilicity, favoring membrane permeability in drug design.
    • Used as an intermediate in organic syntheses rather than fluorescent labeling .

Heteroatom-Modified Analogous Cores

Boron-Based Benzo[c][1,2,5]oxadiazoles
  • Example : Boron-substituted benzooxadiazoles synthesized by Das et al. (2023) as hypoxia inhibitors .
    • Structural Difference : Incorporation of boron atoms alters electron-deficient properties, enhancing binding to hypoxia-inducible factors.
    • Applications : Anticancer research due to hypoxia-selective cytotoxicity .
Benzo[c][1,2,5]thiadiazole Derivatives
  • Example : 5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine (CAS 80277-06-1) .
    • Structural Difference : Replacement of oxygen with sulfur in the heterocyclic core.
    • Impact :
  • Sulfur’s larger atomic size and polarizability enhance π-stacking interactions in drug-receptor binding.
  • Used in synthesizing muscle relaxants (e.g., tizanidine) via thiourea intermediates .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Application(s)
Ammonium 7-fluorobenzooxadiazole-4-sulfonate C₆H₆FN₃O₄S 235.19 Fluorine Fluorescent labeling, biochemical assays
Ammonium 7-chlorobenzooxadiazole-4-sulfonate C₆H₆ClN₃O₄S 251.64 Chlorine Discontinued; limited research use
7-Fluorobenzooxadiazole-4-sulfonamide C₆H₄FN₃O₃S 217.18 Sulfonamide Organic synthesis intermediate
Boron-based benzooxadiazoles Variable ~200–300 Boron Hypoxia inhibition, anticancer agents
5-Chloro-benzothiadiazol-4-amine C₆H₄ClN₃S 169.57 Chlorine, sulfur Tizanidine precursor

Fluorescent Derivatization

Ammonium 7-fluorobenzooxadiazole-4-sulfonate’s strong electron-withdrawing sulfonate and fluorine groups enable high fluorescence quantum yields. It reacts selectively with thiols (e.g., homocysteine) to form stable adducts detectable at sub-nanomolar concentrations . In contrast, sulfonamide analogs lack this derivatization capability due to the absence of a reactive sulfonate group .

Pharmacological Potential

Boron-based benzooxadiazoles exhibit hypoxia-selective cytotoxicity, making them promising for targeting tumor microenvironments . Chlorinated analogs, while less studied, may offer similar electronic profiles but face challenges in synthesis and stability .

Biological Activity

Ammonium 7-fluorobenzo[c][1,2,5]oxadiazole-4-sulfonate is a chemical compound noted for its unique structure and significant biological activity, particularly in biochemical assays and cellular imaging. This article explores its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Chemical Formula : C₆H₆FN₃O₄S
  • Molecular Weight : 235.19 g/mol
  • CAS Number : 84806-27-9
  • Solubility : Highly soluble in water due to the sulfonate group, enhancing its utility in biological applications.

The presence of a fluorine atom in its structure enhances the compound's photophysical properties, making it an effective fluorogenic probe for detecting thiols and other reactive species in biological systems .

Fluorogenic Properties

This compound acts as a fluorogenic probe , particularly sensitive to thiol groups. Its rapid reaction with homocysteine makes it a promising candidate for medical diagnostics related to cardiovascular diseases. The specificity of this compound allows it to effectively measure thiol concentrations in complex biological samples.

Applications in Research

This compound is utilized in various fields due to its unique properties:

  • Cellular Imaging : It is employed in imaging techniques to visualize thiol-containing biomolecules within cells.
  • Biochemical Assays : Its sensitivity to thiols makes it useful for assays that quantify thiol levels, which are crucial for understanding oxidative stress and related diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison of this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
7-Fluoro-2,1,3-benzoxadiazole-4-sulfonic acidBenzoxadiazoleUsed for similar applications but less sensitive
7-Fluorobenzofurazan-4-sulfonic acid ammonium saltBenzofurazanHigher reactivity towards thiols
7-Fluoro-2-oxa-1,3-diazole-4-sulfonic acid ammonium saltDiazoleDifferent reactivity profile; used in specific assays

This compound is distinguished by its superior sensitivity and specificity towards thiol detection compared to these similar compounds.

Case Studies and Research Findings

  • Detection of Homocysteine :
    • A study demonstrated that this compound could effectively detect homocysteine levels in plasma samples. This capability highlights its potential role in monitoring cardiovascular health.
  • Imaging Applications :
    • In cellular imaging studies, this compound has been shown to selectively stain cells containing high levels of thiols. This property facilitates the visualization of oxidative stress markers within live cells.
  • Fluorescence Characteristics :
    • The compound exhibits strong fluorescence across a wide pH range (2–12), with excitation and emission peaks that make it suitable for various fluorescence-based assays .

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